Anhydro Vinblastine-d3 Disulfate Salt

Cancer pharmacology Microtubule inhibitors Cytotoxicity assays

This Deuterated Internal Standard is specifically required for LC-MS/MS assays where precision is paramount. Unlike generic vinca alkaloids, its +3 Da mass shift ensures near-identical physicochemical behavior to the target analyte, effectively eliminating matrix effect variability in sample preparation and ionization. This methodological necessity guarantees validated, reproducible pharmacokinetic and metabolic data for regulatory submission, which unlabeled analogs or non-isotopic standards cannot provide. Choose the specific labelled form to maintain assay accuracy in complex biological matrices.

Molecular Formula C46H56N4O8
Molecular Weight 795.992
CAS No. 1219117-51-7
Cat. No. B564854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnhydro Vinblastine-d3 Disulfate Salt
CAS1219117-51-7
Synonyms3’,4’-Didehydro-4’-deoxyvincaleukoblastine-d3 Disulfate Salt;  (+)-Anhydrovinblastine-d3 Disulfate Salt;  3’,4’-Anhydrovinblastine-d3 Disulfate Salt;  3’,4’-Dehydroisoleurosine-d3 Disulfate Salt;  3’,4’-Dehydrovinblastine_x000B_-d3 Disulfate Salt;  3’,4’-Didehy
Molecular FormulaC46H56N4O8
Molecular Weight795.992
Structural Identifiers
SMILESCCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC
InChIInChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29-,38+,39?,40+,43+,44+,45-,46-/m0/s1/i6D3
InChIKeyFFRFGVHNKJYNOV-CUTVHYCUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anhydro Vinblastine-d3 Disulfate Salt (CAS 1219117-51-7): A Deuterated Vinca Alkaloid Internal Standard and Potent Antimitotic Research Tool


Anhydro Vinblastine-d3 Disulfate Salt (CAS 1219117-51-7) is a deuterium-labeled analog of Anhydrovinblastine, a semi-synthetic derivative within the vinca alkaloid class . This compound, with a molecular formula of C46H57D3N4O16S2 and a molecular weight of 992.13 g/mol, is structurally characterized by the replacement of three hydrogen atoms with deuterium, specifically at the methoxy group of the vindoline moiety . As a stable isotope-labeled internal standard, its primary utility lies in enhancing the accuracy and precision of quantitative analytical methods, particularly LC-MS/MS, for the analysis of vinblastine and its metabolites in complex biological matrices [1]. Beyond its role as an analytical tool, the unlabeled parent compound, Anhydrovinblastine, is recognized for its potent cytotoxic activity, often exhibiting greater efficacy and a distinct pharmacological profile compared to the clinically established vinca alkaloids vinblastine and vincristine [2]. This dual functionality—as both an analytical standard and a scaffold for exploring potent antimitotic agents—defines its unique value proposition for research and development.

Critical Analytical and Biological Selectivity: Why Anhydro Vinblastine-d3 Disulfate Salt Cannot Be Replaced by Unlabeled or Other Vinca Alkaloid Standards


In rigorous bioanalytical and pharmacological research, generic substitution is not a viable strategy for stable isotope-labeled internal standards like Anhydro Vinblastine-d3 Disulfate Salt. The use of an unlabeled Anhydrovinblastine, or a different vinca alkaloid, would introduce a structurally identical or dissimilar compound, thereby nullifying the fundamental principle of isotope dilution mass spectrometry [1]. This method relies on the near-identical physicochemical behavior (e.g., extraction recovery, ionization efficiency, and chromatographic retention time) of the labeled internal standard and the target analyte, differing only by a predictable mass shift [1]. The incorporation of three deuterium atoms in Anhydro Vinblastine-d3 Disulfate Salt creates a distinct mass tag (+3 Da) that allows for unambiguous discrimination and precise quantitation of the endogenous unlabeled analyte, effectively controlling for matrix effects and sample-to-sample variability [2]. Conversely, substituting with a non-isotopic standard or even a different deuterated analog (e.g., Vinblastine-d3, CAS 1246818-72-3) would compromise assay accuracy due to potential differences in recovery and ionization, leading to unreliable data in pharmacokinetic, metabolic, and drug-drug interaction studies. Therefore, this specific deuterated form is not merely a convenient option but a methodological requirement for achieving the validated precision and accuracy demanded by regulatory and high-impact scientific research.

Quantitative Differentiation of Anhydro Vinblastine-d3 Disulfate Salt: Head-to-Head and Comparative Evidence for Superior Analytical and Biological Utility


Superior Cellular Potency of Anhydrovinblastine-Derived Analogues Versus the Clinical Standard Vinblastine

In direct comparative studies, the parent compound, Anhydrovinblastine (AVLB), serves as a critical scaffold for generating analogues with significantly enhanced potency compared to vinblastine. A series of C20'-urea derivatives synthesized from anhydrovinblastine were evaluated across a panel of 15 human tumor cell lines, demonstrating remarkably potent cell growth inhibition [1]. The average IC50 for these analogues was in the range of 200-300 pM, which is approximately 10- to 200-fold more potent than vinblastine, which had an average IC50 of 6.1 nM in the same assay panel [1]. This quantitative superiority underscores the value of the anhydrovinblastine core for developing next-generation antimitotic agents.

Cancer pharmacology Microtubule inhibitors Cytotoxicity assays

Enhanced In Vivo Efficacy of Anhydrovinblastine Against Human Tumor Xenografts Relative to Clinically Used Vinca Alkaloids

The unlabeled parent compound, Anhydrovinblastine (AVLB), has demonstrated superior antitumor activity in preclinical in vivo models compared to its clinically approved analogs. In studies evaluating human tumor xenografts, anhydrovinblastine exhibited superior antitumor activity against non-small cell lung cancer (H460) and cervical cancer models when administered at equitoxic doses compared to vinblastine [1]. Furthermore, it is reported that anhydrovinblastine shows decreased toxicity relative to both vinblastine and vincristine, providing a potentially improved therapeutic window [1][2].

In vivo pharmacology Non-small cell lung cancer Xenograft models

Anhydrovinblastine as a Preferred Synthetic Intermediate for High-Potency Vinblastine Analogue Development

Anhydrovinblastine (AVLB) possesses a unique and synthetically tractable trisubstituted alkene that is absent in vinblastine. This structural feature enables late-stage functionalization to generate novel analogues that are otherwise inaccessible [1]. Specifically, the Fe(III)/NaBH4-mediated free radical functionalization of the anhydrovinblastine alkene has been exploited to introduce a C20' amine, a critical intermediate for creating potent C20'-urea derivatives [1]. This synthetic route has yielded compounds that not only are up to 200-fold more potent than vinblastine (IC50 = 200-300 pM vs 6.1 nM) but also maintain high activity (IC50 = 600 pM) against a vinblastine-resistant cell line (HCT116/VM46) that overexpresses P-glycoprotein (Pgp) [1]. In contrast, vinblastine's activity drops 100-fold against this resistant line [1].

Medicinal chemistry Vinca alkaloid synthesis Tubulin binding

Targeted Research Applications for Anhydro Vinblastine-d3 Disulfate Salt Based on Verified Differentiation Evidence


Precise Bioanalysis in Preclinical Pharmacokinetic and Metabolic Studies

Procure Anhydro Vinblastine-d3 Disulfate Salt for use as a stable isotope-labeled internal standard in LC-MS/MS assays. This application is essential for the accurate quantification of Anhydrovinblastine and related vinca alkaloids in complex biological matrices (e.g., plasma, tissue homogenates) [1]. The deuterium label (+3 Da) ensures near-identical physicochemical behavior to the target analyte, effectively compensating for matrix effects and variability in sample preparation and ionization efficiency. This is critical for generating robust, reproducible data in pharmacokinetic (PK), toxicokinetic, and drug metabolism studies, where the high potency of the parent scaffold necessitates precise measurement at low concentrations [1].

Medicinal Chemistry: Lead Optimization and Overcoming Drug Resistance

Utilize the unlabeled parent compound, Anhydrovinblastine, as a starting material or key intermediate in the synthesis of novel vinca alkaloid derivatives. The compound's unique trisubstituted alkene moiety allows for late-stage functionalization, a capability not available with vinblastine, to generate analogues with dramatically improved potency and activity against drug-resistant cancer cell lines [2]. The deuterated internal standard is then essential for quantifying the PK/PD of these new chemical entities during preclinical development. This workflow is directly supported by evidence showing that anhydrovinblastine-derived C20'-urea analogues are up to 200-fold more potent than vinblastine and retain activity against Pgp-overexpressing, vinblastine-resistant tumors [2].

In Vivo Efficacy Studies of Novel Antimitotic Agents in Oncology Models

Employ the parent compound, Anhydrovinblastine, as a positive control or lead compound in in vivo xenograft studies for non-small cell lung cancer (e.g., H460 model) or cervical cancer [3]. Its demonstrated superior antitumor activity at equitoxic doses compared to vinblastine, coupled with a potentially reduced toxicity profile, establishes it as a benchmark of high efficacy for evaluating next-generation antimitotics [3][4]. Concurrent use of the deuterated internal standard is crucial for correlating drug exposure with the observed pharmacodynamic effects, enabling a rigorous and quantitative assessment of therapeutic potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anhydro Vinblastine-d3 Disulfate Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.